molecular formula C21H24N4OS B2585865 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 838259-83-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2585865
CAS No.: 838259-83-9
M. Wt: 380.51
InChI Key: XCARZPMLAYLBEP-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a cyano group, a tetrahydrobenzothiophene ring, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

    Attachment of the Phenylpiperazine Moiety: This step involves the coupling of the phenylpiperazine with the intermediate compound, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of the phenylpiperazine moiety, which can impart distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c22-14-18-17-8-4-5-9-19(17)27-21(18)23-20(26)15-24-10-12-25(13-11-24)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCARZPMLAYLBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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